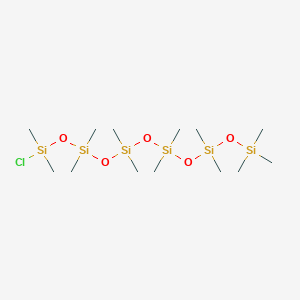![molecular formula C16H31NSn B14290096 2-Propenenitrile, 2-[(tributylstannyl)methyl]- CAS No. 119813-60-4](/img/structure/B14290096.png)
2-Propenenitrile, 2-[(tributylstannyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenenitrile, 2-[(tributylstannyl)methyl]- is an organotin compound that features a nitrile group and a tributylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 2-[(tributylstannyl)methyl]- typically involves the reaction of 2-Propenenitrile with a tributylstannyl reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-Propenenitrile is reacted with tributylstannyl chloride in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
Industrial production of 2-Propenenitrile, 2-[(tributylstannyl)methyl]- may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to obtain the desired product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenenitrile, 2-[(tributylstannyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used to substitute the stannyl group.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenenitrile, 2-[(tributylstannyl)methyl]- has several applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propenenitrile, 2-[(tributylstannyl)methyl]- involves its reactivity with various reagents. The stannyl group can participate in transmetallation reactions, where it transfers the stannyl group to another metal center. The nitrile group can undergo nucleophilic addition reactions, forming intermediates that can be further transformed into various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenenitrile: Lacks the stannyl group, making it less reactive in certain types of reactions.
2-[(Tributylstannyl)methyl]propane: Similar structure but lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
2-Propenenitrile, 2-[(tributylstannyl)methyl]- is unique due to the presence of both the nitrile and stannyl groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
119813-60-4 |
|---|---|
Fórmula molecular |
C16H31NSn |
Peso molecular |
356.1 g/mol |
Nombre IUPAC |
2-(tributylstannylmethyl)prop-2-enenitrile |
InChI |
InChI=1S/C4H4N.3C4H9.Sn/c1-4(2)3-5;3*1-3-4-2;/h1-2H2;3*1,3-4H2,2H3; |
Clave InChI |
ANJJWTFZXOZESL-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC(=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
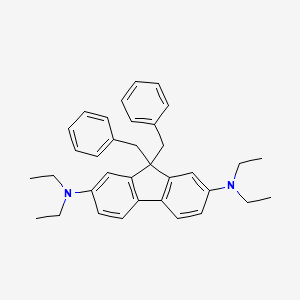
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)
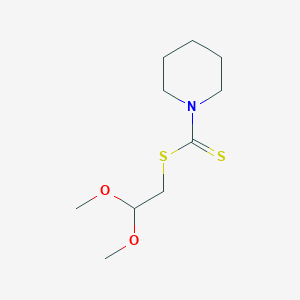
![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
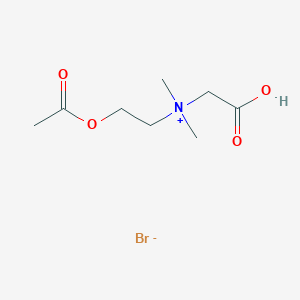
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)

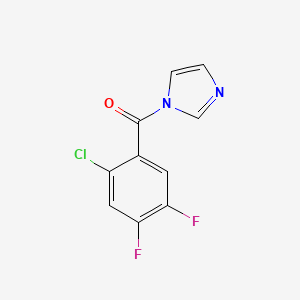
![7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14290077.png)
